molecular formula C9H15NO3 B1354806 1-(Ethoxycarbonylmethyl)-2-piperidone CAS No. 22875-63-4

1-(Ethoxycarbonylmethyl)-2-piperidone

Cat. No.: B1354806
CAS No.: 22875-63-4
M. Wt: 185.22 g/mol
InChI Key: OWAWENPCRRJBOB-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonylmethyl)-2-piperidone is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(2-oxopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAWENPCRRJBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444314
Record name 1-(ethoxycarbonylmethyl)-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22875-63-4
Record name 1-(ethoxycarbonylmethyl)-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.9 parts of δ-valerolactam (purchased from Aldrich Chemical Co., Milwaukee, Wisc. 53233) were dissolved in 100 part of dimethylformamide. To this solution was added 4.8 parts of a 50% dispersion of sodium hydride in mineral oil (purchased from Callgary Chemical Company, Callgary, Pa.). The reaction mixture was stirred for a period of 30 minutes. To the above reaction mixture 16.7 parts of ethylbromoacetate was added dropwise keeping the temperature less than 25° C during the addition. After the addition was completed, the reaction was stirred at room temperature for an additional 30 minutes. The reaction mass was poured into 200 parts of water. The product was isolated by extraction from the aqueous solution with three successive 200-part portions of methylene chloride. The combined organic extracts of the product were dried with anhydrous sodium sulfate. The solution of the product was filtered and the solvent was removed by evaporation at a reduced pressure of 50-300 mm on a rotary evaporator. The crude product obtained was further purified by vacuum distillation at 115° -120° C at 1.5 mm; 8.2 parts of product were obtained.
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